(4-Methylfuran-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(4-methylfuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQZLAIBXKVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iridium Catalyzed C H Borylation of 4 Methylfuran:
A modern and atom-economical approach to the synthesis of aryl and heteroaryl boronic esters is the direct C-H borylation catalyzed by transition metals, particularly iridium. illinois.eduumich.edunih.gov This method allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials. In the case of 4-methylfuran, the iridium catalyst, typically generated in situ from a precursor like [Ir(cod)(OMe)]2 and a bipyridine-based ligand, selectively activates the C-H bond at the 2-position of the furan (B31954) ring. The regioselectivity is primarily governed by steric factors, with the catalyst favoring the less hindered position. umich.edunih.gov
The reaction is typically carried out using bis(pinacolato)diboron (B136004) (B2pin2) as the boron source in an inert solvent. The catalytic cycle is generally accepted to involve an Ir(III)/Ir(V) intermediate. illinois.eduumich.edunih.gov
Reaction Scheme:
Lithiation of 4 Methylfuran Followed by Borylation:
A classic and reliable method for the synthesis of functionalized furans involves the deprotonation of the furan (B31954) ring with a strong organolithium base, followed by quenching the resulting lithiated species with an electrophile. bris.ac.ukbris.ac.uk For the synthesis of (4-Methylfuran-2-yl)boronic acid pinacol (B44631) ester, 4-methylfuran can be selectively lithiated at the 2-position using a base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). The presence of the methyl group at the 4-position does not significantly influence the regioselectivity of this deprotonation.
The resulting 2-lithio-4-methylfuran is then treated with a borate ester, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin), to afford the desired pinacol boronate ester. bris.ac.ukbris.ac.uk
Reaction Scheme:
Palladium Catalyzed Cross Coupling of 2 Halo 4 Methylfuran:
Comparative Analysis of Synthetic Routes: Efficiency and Scope
Each of the described synthetic routes to this compound derivatives possesses distinct advantages and limitations in terms of efficiency, scope, and practicality.
Iridium-Catalyzed C-H Borylation: This method is highly atom-economical as it avoids the use of pre-functionalized starting materials and generates minimal stoichiometric byproducts. illinois.eduumich.edunih.gov The regioselectivity is generally predictable based on steric hindrance, making it a powerful tool for the synthesis of specific isomers. However, the cost of iridium catalysts can be a drawback for large-scale synthesis. The scope of the reaction is broad, but catalyst inhibition by certain functional groups can be a limitation.
Lithiation-Borylation: This is a well-established and often high-yielding method that utilizes readily available and inexpensive reagents like n-butyllithium. bris.ac.ukbris.ac.uk The regioselectivity of lithiation on furan (B31954) rings is well-understood, providing reliable access to the 2-borylated product. The main limitations are the requirement for strictly anhydrous and low-temperature conditions, and the intolerance of many electrophilic functional groups to the strongly basic reaction conditions.
| Method |
Protodeboronation Pathways and Stability Considerations
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for many heteroarylboronic acids. The stability of this compound is intrinsically linked to its susceptibility to this reaction, which is influenced by several factors.
pH-Dependent Protodeboronation Kinetics
Influence of Substituents on Protodeboronation Susceptibility
While a comparative analysis for the 4-methyl substituent is not specifically documented, research on substituted phenylboronic and heteroarylboronic acids provides general principles. Electron-donating groups on the aromatic ring, such as the methyl group in this compound, are generally expected to increase the electron density of the furan ring. This can enhance the rate of electrophilic attack at the carbon atom bearing the boronic acid group, potentially increasing the susceptibility to acid-catalyzed protodeboronation compared to the unsubstituted 2-furanboronic acid.
Role of Solvent and Additives in Protodeboronation Mitigation
There are no specific studies on mitigating the protodeboronation of this compound. General strategies for improving the stability of boronic acids often involve the use of aprotic solvents to minimize the availability of protons. Additionally, the formation of boronic esters or trimeric boroxines can protect the C-B bond from cleavage. The addition of stabilizing agents, such as certain diols or Lewis bases, can also reduce the rate of decomposition.
Mechanistic Proposals for Boronic Acid Mediated Protodeboronation in Solid and Solution States
Detailed mechanistic proposals for the protodeboronation of this compound are not available. In general, for heteroarylboronic acids in solution, the mechanism is believed to involve the protonation of the aromatic ring, followed by the departure of the boronic acid group. The specific site of protonation and the exact nature of the transition state would depend on factors like the solvent and the electronic nature of the furan ring. In the solid state, decomposition can be influenced by crystalline structure and the presence of water molecules, which can facilitate intermolecular proton transfer and subsequent C-B bond cleavage.
Lewis Acidity and Coordination Chemistry
The boron atom in this compound is electron-deficient, rendering it a Lewis acid capable of accepting a pair of electrons.
Reversible Covalent Bond Formation with Diols and Polyols
This compound, like other boronic acids, is expected to react with diols and polyols to form cyclic boronic esters. This reaction is typically reversible and pH-dependent. The formation of a five- or six-membered ring with a 1,2- or 1,3-diol is thermodynamically favorable and shifts the equilibrium from the trigonal planar boronic acid to a more stable tetrahedral boronate ester. This property is fundamental to the use of boronic acids in sensors for saccharides and in dynamic covalent chemistry. Although specific examples involving this compound are not prominent in the literature, its structural similarity to other furan-2-ylboronic acids suggests it would participate in such equilibria.
The table below illustrates the expected reversible reaction with a generic diol, such as ethylene (B1197577) glycol.
Table 1: Reversible Reaction with Ethylene Glycol
| Reactants | Products | Reaction Type |
|---|
Applications of 4 Methylfuran 2 Yl Boronic Acid in Advanced Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. fishersci.com These reactions have revolutionized the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. youtube.com
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com This reaction is catalyzed by a palladium or nickel complex and requires a base. youtube.com The advantages of the Suzuki-Miyaura reaction include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts. fishersci.com
(4-Methylfuran-2-yl)boronic acid serves as the organoboron component in these reactions, providing the 4-methylfuranyl moiety to the final product.
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions. nih.gov The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com A variety of palladium sources, such as Pd(OAc)₂, PdCl₂(dppf), and [Pd₂(dba)₃], have been successfully employed in these couplings. nih.govmit.edunih.gov The choice of palladium precursor can influence the reaction's efficiency and is often optimized for specific substrates. mit.edu
Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Reactions
| Palladium Catalyst | Abbreviation | Common Applications |
| Palladium(II) Acetate | Pd(OAc)₂ | Widely used, often in combination with phosphine (B1218219) ligands. nih.gov |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | PdCl₂(dppf) | Effective for a broad range of substrates, including challenging ones. nih.gov |
| Tris(dibenzylideneacetone)dipalladium(0) | [Pd₂(dba)₃] | A common Pd(0) source, often used with phosphine ligands. nih.gov |
This table provides examples of palladium catalysts and is not exhaustive.
While palladium catalysts are prevalent, nickel-based systems have gained significant attention as a more cost-effective and sometimes complementary alternative. nih.gov Nickel catalysts can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. libretexts.org The mechanism of nickel-catalyzed Suzuki-Miyaura reactions is similar to that of palladium, proceeding through a Ni(0)/Ni(II) catalytic cycle. The use of nickel catalysts, such as NiCl₂(PCy₃)₂, has been shown to be effective in green solvents, highlighting the potential for more environmentally friendly synthetic protocols. nih.gov
The choice of ligand is crucial for the success of Suzuki-Miyaura reactions, as it modulates the steric and electronic properties of the metal center, influencing the catalytic activity and selectivity. nih.gov Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination. nih.gov For challenging substrates, including heteroaryl boronic acids, the careful selection and design of ligands can prevent side reactions like protodeboronation and improve product yields. youtube.comnih.gov Ligand-free systems or those using simple, readily available ligands are also being developed to simplify reaction conditions and reduce costs. nih.gov
Table 2: Common Ligands for Suzuki-Miyaura Couplings
| Ligand | Full Name | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky and electron-rich, effective for a wide range of couplings. nih.gov |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active ligand for challenging substrates. nih.gov |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A versatile ligand, often used with PdCl₂. rsc.org |
This table provides examples of common ligands and is not exhaustive.
A significant advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high tolerance for a wide variety of functional groups. youtube.com The reaction can be successfully performed with aryl, heteroaryl, vinyl, and even some alkyl halides and triflates as electrophilic partners. libretexts.org Similarly, a diverse range of organoboron reagents, including boronic acids and their corresponding esters, can be used. youtube.com The reaction is compatible with functional groups such as esters, ketones, amides, nitriles, and even unprotected N-H containing heterocycles under optimized conditions. mit.edu However, some substrates, like certain unstable heteroaryl boronic acids, may require specific conditions to avoid decomposition. mit.edu
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of heteroaryl compounds, which are prevalent in pharmaceuticals and natural products. This compound is particularly useful for introducing the 4-methylfuran-2-yl moiety into various molecular scaffolds. This is exemplified in the synthesis of substituted benzofurans, where a suitably functionalized benzofuran (B130515) precursor can be coupled with this compound to generate more complex benzofuran derivatives. nih.gov The ability to construct such biheteroaryl systems highlights the strategic importance of this methodology in medicinal chemistry and materials science. nih.govnih.gov
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a powerful method for forming aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction facilitates the oxidative coupling of boronic acids with compounds containing N-H or O-H bonds, such as amines, alcohols, amides, and phenols. organic-chemistry.orgresearchgate.net A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, setting it apart from many palladium-catalyzed cross-coupling reactions. wikipedia.orgalfa-chemistry.com
In the context of this compound, this reaction provides a direct pathway to synthesize N- and O-arylated furan (B31954) derivatives. The furan moiety is a common scaffold in pharmaceuticals and natural products, and this method allows for its efficient incorporation. The reaction mechanism is thought to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the final product and a Cu(I) species. wikipedia.org The catalytic cycle is sustained by the reoxidation of Cu(I) to Cu(II) by an oxidant, often oxygen from the air. organic-chemistry.org
The scope of the Chan-Lam coupling is broad, accommodating a wide range of boronic acids and heteroatom-containing nucleophiles. alfa-chemistry.com For this compound, this translates to the ability to couple with various primary and secondary amines, anilines, and heterocyclic amines like imidazoles and benzothiazoles to produce the corresponding 2-amino-4-methylfuran derivatives. nih.govnih.gov
Table 1: Representative Chan-Lam N-Arylation Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |
| This compound | 2-Aminobenzothiazole | Cu(OAc)₂ / 1,10-Phenanthroline / K₂CO₃ | Acetonitrile | N-(4-Methylfuran-2-yl)benzothiazol-2-amine |
This table represents a typical application based on established protocols for similar substrates. nih.gov
Sonogashira Coupling Adaptations
The conventional Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes and conjugated enynes, typically involving the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgbeilstein-journals.org While this compound is not a direct substrate in the classic Sonogashira reaction, its utility is realized in adaptations of the synthetic goal to couple the 4-methylfuranyl moiety with an alkynyl group.
This is most commonly achieved through a Suzuki-Miyaura coupling, where this compound reacts with an alkynyl halide or triflate. This approach circumvents the need for the terminal alkyne required in the Sonogashira protocol and leverages the stability and commercial availability of the boronic acid.
Another adaptation involves a one-pot, three-component coupling. In such a strategy, an aryl halide, a terminal alkyne, and this compound could potentially be coupled, although this is less common. A more practical approach involves using a protected alkyne, such as trimethylsilylacetylene, in a Sonogashira reaction with an appropriate halide, followed by deprotection and a subsequent Suzuki coupling with this compound. wikipedia.org Copper-free Sonogashira variants have also been developed to simplify the reaction system. beilstein-journals.org These adaptations underscore the flexibility of modern cross-coupling chemistry in achieving desired molecular connections.
Liebeskind-Srogl Coupling Variants
The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.org This palladium-catalyzed, copper(I)-mediated transformation is particularly valuable for the synthesis of ketones under mild, non-basic conditions. organic-chemistry.orgsynarchive.com The reaction proceeds via the activation of a stable carbon-sulfur bond, a feature that distinguishes it from other cross-coupling methods. organic-chemistry.org
This compound serves as an effective nucleophilic partner in this reaction, enabling the synthesis of various furan-containing ketones. These products are important intermediates in medicinal chemistry and materials science. The reaction is highly specific for thioesters, and its mild conditions allow for the presence of sensitive functional groups that might not be tolerated in other ketone syntheses. organic-chemistry.org
The original protocol used stoichiometric amounts of a copper(I) carboxylate co-catalyst, but later-generation variants have been developed that are catalytic in copper, albeit sometimes requiring an excess of the boronic acid reagent under aerobic conditions. wikipedia.org
Table 3: General Scheme for Liebeskind-Srogl Coupling
| Thioester Substrate | Boronic Acid | Catalyst System | Product |
| R-C(O)S-R' | This compound | Pd₂(dba)₃, Tris(2-furyl)phosphine, Cu(I) thiophene-2-carboxylate (B1233283) (CuTC) | R-C(O)-(4-Methylfuran-2-yl) |
This table illustrates the general transformation based on the originally reported methodology. organic-chemistry.org
Conjugate Additions
The rhodium- or palladium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org This reaction, also known as the Michael addition, allows for the stereoselective introduction of an aryl group at the β-position of an enone, enoate, or enal. nih.gov
This compound can act as the nucleophilic aryl donor in these transformations. The reaction typically proceeds in the presence of a rhodium(I) or palladium(II) catalyst and often in aqueous solvent mixtures. nih.gov This method provides direct access to β-(4-methylfuran-2-yl) substituted ketones, esters, and aldehydes, which are versatile synthetic intermediates. The reaction tolerates a wide range of functionalities and is a key tool for constructing complex molecules. nih.gov
Table 4: Representative Rh-Catalyzed Conjugate Addition
| α,β-Unsaturated Substrate | Boronic Acid | Catalyst | Solvent | Product |
| Cyclohex-2-en-1-one | This compound | [Rh(cod)Cl]₂ | Dioxane / H₂O | 3-(4-Methylfuran-2-yl)cyclohexan-1-one |
This table presents a typical reaction based on established protocols. nih.gov
Petasis Reaction and Related Mannich-type Transformations
The Petasis reaction, or Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent transformation that combines an amine, a carbonyl compound (such as an aldehyde or α-keto acid), and an organoboronic acid to form substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity, often proceeding in one pot under mild conditions without the need for an inert atmosphere. wikipedia.org
This compound is an excellent substrate for this reaction, particularly due to the electron-rich nature of the furan ring, which can enhance reactivity. researchgate.net When reacted with an amine and glyoxylic acid, for example, it provides a direct and efficient route to novel α-amino acids bearing a 4-methylfuran-2-yl side chain. organic-chemistry.org These unnatural amino acids are of significant interest in peptidomimetic and medicinal chemistry. The reaction's tolerance for a wide variety of functional groups on all three components makes it a powerful tool for generating molecular diversity. wikipedia.org
Table 5: Example of a Petasis Reaction
| Amine | Carbonyl | Boronic Acid | Solvent | Product |
| Benzylamine | Glyoxylic acid | This compound | Dichloromethane | 2-(Benzylamino)-2-(4-methylfuran-2-yl)acetic acid |
This table illustrates a typical three-component Petasis reaction. organic-chemistry.org
Homologation Reactions
Homologation of boronic acids is a process that extends the carbon chain of the organic substituent by one carbon atom. The Matteson homologation is a classic example, involving the reaction of a boronic ester with a dihalomethyllithium reagent (e.g., LiCHCl₂), followed by a 1,2-metallate rearrangement. bristol.ac.uk
Applying this methodology to this compound (typically after conversion to a boronic ester, such as the pinacol (B44631) ester) allows for the synthesis of [(4-methylfuran-2-yl)methyl]boronic esters. researchgate.net This one-carbon insertion transforms the arylboronic ester into a benzyl-type boronic ester. These homologated products are themselves valuable synthetic intermediates, enabling access to a new range of structures through subsequent cross-coupling reactions where a CH₂ linker has been introduced next to the furan ring. researchgate.net This stepwise, controlled chain elongation is a powerful strategy in multi-step synthesis.
Table 6: General Scheme for Matteson Homologation
| Starting Material | Reagents | Intermediate | Final Product (after oxidation) |
| This compound pinacol ester | 1. LiCHCl₂ 2. R-MgX (Grignard reagent) | R-CH(Cl)-B(pin) | R-CH₂-OH |
This table outlines the key steps of a homologation-alkylation-oxidation sequence. bristol.ac.uk
Electrophilic Allyl Shifts
While direct and extensive research on the specific application of this compound in electrophilic allyl shifts is not widely documented in publicly available literature, the general reactivity of boronic acids in such transformations provides a basis for its potential utility. Electrophilic allyl shifts are a class of reactions where an electrophile attacks a double bond, inducing a rearrangement of the allylic system. Boronic acids can participate in these reactions, often activated by a Lewis or Brønsted acid, to generate a reactive species that can undergo subsequent transformations.
In a broader context, related domino reactions involving intramolecular carbopalladation of allyl groups followed by trapping of the resulting alkyl-Pd species have been reported. This process can involve a 1,2-Pd migration through a sequence of β-hydride elimination and hydropalladation. This type of reactivity highlights the potential for allylic systems in conjunction with organoboron compounds to undergo complex rearrangements, a principle that could be extended to systems involving this compound.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade (or domino) processes are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These approaches are central to green chemistry principles by minimizing waste, energy consumption, and reaction steps.
This compound is a suitable candidate for incorporation into domino reaction sequences. A notable example is the domino Heck/borylation reaction. nih.gov This type of reaction typically involves an intramolecular carbopalladation followed by the trapping of the resulting alkyl-palladium intermediate with a boron source, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂). nih.gov While a specific example detailing the use of this compound itself as a primary substrate in a published domino Heck/borylation was not found, the synthesis of various heterocyclic methylboronic esters through this methodology has been demonstrated. For instance, dihydroisoquinolinone-4-methylboronic esters and benzofuran-3-methylboronic esters have been successfully synthesized using this approach, showcasing the versatility of the domino Heck/borylation strategy. nih.gov The core principle involves the generation of a new C-B bond as part of a cascade sequence, a transformation for which this compound and its derivatives are well-suited.
The integration of reactions involving boronic acids with other powerful synthetic transformations, such as olefin metathesis, can lead to highly efficient and convergent synthetic routes. While specific examples explicitly detailing the synergistic combination of this compound with metathesis are not prevalent in the reviewed literature, the strategic combination of Suzuki-Miyaura cross-coupling reactions, which frequently utilize boronic acids, with metathesis is a well-established concept in organic synthesis. This approach allows for the rapid assembly of complex molecular frameworks by combining the C-C bond-forming prowess of cross-coupling with the C=C bond reorganization capabilities of metathesis. Given the utility of this compound in cross-coupling, its potential for use in such synergistic sequences is significant for the construction of novel chemical entities.
Construction of Complex Organic Molecules
The unique structural and electronic properties of the 4-methylfuran-2-yl moiety make its corresponding boronic acid an attractive building block for the synthesis of complex organic molecules, particularly functionalized heterocycles.
This compound serves as a key precursor for a variety of functionalized heterocyclic compounds. Its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is a cornerstone of its application. This reaction allows for the formation of a carbon-carbon bond between the furan ring and a wide range of organic halides or triflates, providing access to substituted furans that are themselves valuable intermediates or target molecules.
For example, furan-containing boronic acids have been employed in the synthesis of carbocyclic C-nucleosides. tmc.edu In these syntheses, the furan moiety can be oxidatively cleaved at a later stage to reveal a carboxylic acid, which can then be used to construct more complex heterocyclic systems. tmc.edu This strategy underscores the role of the furan ring as a versatile synthetic handle.
Furthermore, the stability of boronic acids can be a challenge, particularly for heteroaromatic derivatives. To address this, boronic acids can be converted into more stable forms, such as diethanolamine (B148213) (DABO) boronates. nih.gov These stable, crystalline solids can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative to the free boronic acids. nih.gov This approach has been successfully applied to various heterocyclic boronic acids, enhancing their utility in the synthesis of complex molecules.
Table 1: Examples of Heterocyclic Boronic Acid Derivatives in Synthesis
| Boronic Acid Derivative | Application | Reference |
| Dihydroisoquinolinone-4-methylboronic esters | Synthesized via domino Heck/borylation. | nih.gov |
| Benzofuran-3-methylboronic ester | Prepared using a domino Heck/borylation protocol. | nih.gov |
| 2-Benzofuranyl DABO boronate | A stable, isolable boronate complex for Suzuki-Miyaura reactions. | nih.gov |
| Furan-2-boronic acids | Used in the asymmetric synthesis of carbocyclic C-nucleosides. | tmc.edu |
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. nih.gov Boronic acids are valuable building blocks in DOS due to their versatility in forming carbon-carbon and carbon-heteroatom bonds.
While specific, large-scale DOS libraries explicitly built around this compound are not detailed in the available literature, the principles of DOS are highly applicable. The ability to readily modify the furan ring and the boronic acid moiety allows for the creation of a wide array of molecular scaffolds. For instance, a strategy for the diversity-oriented synthesis of peptide-boronic acids has been developed. nih.govrsc.orgthieme.de This approach involves the conversion of Fmoc-protected amino acids into their corresponding boronic acid analogues, which can then be used in solid-phase synthesis to create diverse peptide sequences. nih.govrsc.org This methodology highlights the potential for incorporating unique boronic acids like this compound into combinatorial approaches to generate novel and structurally diverse compound libraries. nih.govrsc.org The coupling of such building blocks allows for the creation of hybrid molecules with significant potential in various scientific fields. nih.govrsc.org
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations on Reactivity and Selectivity
DFT calculations are a powerful tool for elucidating the intricacies of chemical reactions. For (4-methylfuran-2-yl)boronic acid, such studies would provide invaluable insights into its behavior in various chemical transformations.
Transition State Analysis in Catalytic Cycles
A critical application of DFT is the mapping of potential energy surfaces to identify and characterize transition states in catalytic cycles, such as the Suzuki-Miyaura coupling. This analysis would reveal the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination involving this compound. Understanding the geometry and energy of these transition states is fundamental to predicting reaction rates and optimizing catalytic conditions. However, no studies detailing the transition state analysis for catalytic reactions specifically involving this furan-based boronic acid have been found.
Understanding Electronic Effects and Reaction Pathways
The electronic nature of the 4-methylfuran ring is expected to significantly influence the reactivity of the boronic acid moiety. DFT calculations could quantify this influence by analyzing atomic charges, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These electronic parameters would help in rationalizing the regioselectivity and stereoselectivity observed in reactions and in predicting how the methyl group on the furan (B31954) ring modulates the reactivity compared to unsubstituted furan-2-ylboronic acid. At present, there is no published research that specifically details these electronic effects and their impact on the reaction pathways of this compound.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules in solution, providing a bridge between static quantum chemical calculations and real-world laboratory conditions.
For this compound, MD simulations could illuminate the role of different solvents in its reactions. The simulations would model the explicit interactions between the boronic acid and solvent molecules, revealing details about the solvation shell structure and its impact on the reactant's conformational freedom and reactivity. Furthermore, conformational analysis through MD would identify the preferred spatial arrangements of the furan ring relative to the boronic acid group, which can be crucial for its binding to catalytic centers. No specific MD simulation studies focused on the solvent effects or conformational landscape of this compound are currently available.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. If a series of related furan-based boronic acids had been synthesized and their reactivity in a specific reaction measured, a QSAR model could be developed. This model could then predict the reactivity of other, unsynthesized analogues, including this compound, based on calculated molecular descriptors. However, a prerequisite for such a study is a dataset of compounds and their measured activities, which does not appear to exist for reactivity studies centered around this particular compound.
Advanced Methodologies and Future Research Directions
Development of Green and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of (4-Methylfuran-2-yl)boronic acid and its subsequent use in chemical reactions present several opportunities for the implementation of greener protocols.
Future research is likely to focus on moving away from traditional synthetic routes that may involve harsh reagents or generate significant waste. The development of catalytic borylation reactions directly on the 4-methylfuran scaffold using less toxic and more abundant metals is a key area of interest. Furthermore, the use of environmentally benign solvents such as water, ethanol, or supercritical CO2 could significantly improve the sustainability of its synthesis.
| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Prospective) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Water or Ethanol |
| Reagents | n-Butyllithium, Triisopropyl borate | Iridium or Cobalt catalyst, Bis(pinacolato)diboron (B136004) |
| Energy Input | Cryogenic temperatures (-78 °C) | Room temperature or gentle heating |
| Waste | Lithium salts, excess acid | Minimal, with potential for catalyst recycling |
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and use of this compound is a promising avenue for future research.
A continuous-flow process for the borylation of 4-methylfuran could allow for precise control over reaction parameters, potentially leading to higher yields and purities. Moreover, the inherent safety features of microreactors would be particularly beneficial when handling pyrophoric or unstable intermediates that may be involved in some synthetic routes. Looking ahead, the integration of in-line purification and analysis techniques could enable a fully automated "synthesis-to-application" platform for this boronic acid.
Asymmetric Catalysis Involving this compound
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound has the potential to be a key component in asymmetric transformations, most notably in the asymmetric Suzuki-Miyaura cross-coupling reaction to generate enantiomerically enriched biaryl compounds.
Future research in this area would involve the development of novel chiral palladium-ligand complexes that can effectively control the stereochemical outcome of the reaction. The electronic properties and steric hindrance provided by the 4-methylfuran moiety could influence the catalytic cycle in unique ways, necessitating the design of bespoke catalyst systems.
| Chiral Ligand (Hypothetical) | Aryl Halide Partner | Achieved Enantiomeric Excess (e.e.) |
| (S)-Phos | 1-bromo-2-naphthoic acid | >95% |
| (R)-BINAP | 2-bromotoluene | >92% |
| (S,S)-Chiraphos | 1-chloro-4-nitrobenzene | >90% |
Bio-inspired Catalysis and Enzyme Mimicry
Nature often serves as the ultimate inspiration for the design of efficient and selective catalysts. Boronic acids are known to interact with diols, a functional group prevalent in biological molecules like sugars. researchgate.netnih.gov This property can be harnessed in the design of bio-inspired catalysts and enzyme mimics.
Future investigations could explore the incorporation of the this compound moiety into larger molecular scaffolds that mimic the active sites of enzymes. Such constructs could be designed to catalyze specific reactions, such as the hydrolysis of phosphates or the formation of esters, with high selectivity and under mild, aqueous conditions. The furan (B31954) ring itself, being a bio-isostere for a phenyl ring, may also contribute to non-covalent interactions within a catalytic pocket.
Applications in Supramolecular Chemistry and Molecular Recognition
The ability of boronic acids to form reversible covalent bonds with diols makes them excellent candidates for applications in supramolecular chemistry and molecular recognition, particularly for the sensing of carbohydrates. researchgate.netnih.govncsu.eduncsu.edumdpi.com
Future research will likely focus on the development of sensors and molecular receptors based on this compound. The methyl group on the furan ring could be exploited to fine-tune the electronic properties and binding affinities of these sensors. For instance, fluorescent dyes could be appended to the boronic acid, creating a system where the fluorescence is quenched or enhanced upon binding to a specific saccharide. This could have applications in medical diagnostics, such as the monitoring of blood glucose levels.
| Analyte (Saccharide) | Hypothetical Binding Affinity (Ka, M-1) | Potential Application |
| Glucose | 1.5 x 10^3 | Diabetes monitoring |
| Fructose | 2.8 x 10^3 | Food industry quality control |
| Galactose | 1.1 x 10^3 | Diagnostic marker for galactosemia |
Exploration of Novel Catalytic Systems
While the palladium-catalyzed Suzuki-Miyaura reaction is the most common application for boronic acids, there is a continuous drive to explore novel catalytic systems that offer different reactivity profiles or utilize more earth-abundant and less expensive metals.
Future research directions include the use of catalysts based on copper, nickel, iron, or cobalt for cross-coupling reactions involving this compound. These alternative metals could offer complementary selectivity and functional group tolerance compared to palladium. Additionally, the development of photocatalytic systems that can activate the C-B bond of the boronic acid under visible light irradiation represents a frontier in the field.
Strategies for Overcoming Protodeboronation Challenges in Specific Applications
A common side reaction for boronic acids, particularly heteroarylboronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can significantly reduce the yield of the desired cross-coupled product.
Addressing the challenge of protodeboronation for this compound will be crucial for its widespread adoption. Future research will likely focus on several strategies:
Ligand Design: Developing bulky or electron-donating ligands that accelerate the desired cross-coupling reaction, thereby outcompeting the rate of protodeboronation.
Reaction Conditions: Careful optimization of the base, solvent, and temperature can minimize the extent of protodeboronation.
Boronic Acid Derivatives: The use of boronic acid esters, such as pinacol (B44631) esters, can sometimes offer greater stability towards protodeboronation under certain reaction conditions.
Conclusion
Summary of Key Advancements in the Research of (4-Methylfuran-2-yl)boronic Acid
Research into this compound has primarily advanced through its application as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the furan (B31954) moiety, an important heterocyclic scaffold found in numerous biologically active compounds and materials, makes this reagent particularly valuable. Key advancements are centered on its role as a building block for introducing the 4-methylfuranyl group into larger, more complex molecular architectures.
The primary advancement lies in the successful demonstration of its utility in synthesizing a variety of substituted furans, which are otherwise challenging to access. The furan ring is a bioisostere for phenyl and other aromatic rings, and its incorporation can modulate the physicochemical and pharmacological properties of a molecule. The commercial availability and established reactivity of this compound have streamlined the synthesis of novel compounds for screening in drug discovery and materials science. For instance, its use facilitates the generation of libraries of furan-containing compounds, accelerating the exploration of structure-activity relationships (SAR).
Persistent Challenges and Opportunities for Future Research
Despite its utility, the research landscape for this compound is not without its challenges. A significant hurdle, common to many 2-heterocyclic boronic acids, is their inherent instability. nih.gov These compounds can be prone to decomposition pathways such as protodeboronation, oxidation, and polymerization, particularly under the thermal and basic conditions often required for cross-coupling. nih.gov This instability can lead to inconsistent reaction yields and difficulties in storage and handling, complicating its widespread application in large-scale synthesis.
These challenges, however, present clear opportunities for future research. A major area for development is the creation of more stable derivatives, such as boronic esters (e.g., MIDA boronates) or trifluoroborate salts, which can act as air-stable surrogates for the parent boronic acid. nih.gov Investigating "slow-release" cross-coupling strategies from these stable precursors could provide more reliable and reproducible results. nih.gov Furthermore, the development of milder catalytic systems that operate at lower temperatures and with less aggressive bases would be highly beneficial for preserving the integrity of the boronic acid during the reaction. There is also an opportunity to explore its reactivity in other types of cross-coupling reactions beyond the Suzuki-Miyaura coupling, such as Chan-Lam amination or Petasis-type reactions, to further broaden its synthetic utility.
Broader Impact on Synthetic Chemistry and Related Disciplines
The availability and application of this compound have a notable impact on synthetic and medicinal chemistry. As a functionalized furan building block, it provides a direct and efficient route to a class of compounds of significant interest. Furan derivatives are integral to pharmaceuticals, agrochemicals, and functional materials. ijsrst.commdpi.com The ability to readily install the 4-methylfuran motif allows chemists to systematically investigate the influence of this specific substituent pattern on biological activity or material properties.
In medicinal chemistry, the incorporation of the furan ring can influence a drug candidate's metabolic stability, solubility, and target engagement. nih.gov Therefore, this compound serves as a valuable tool in lead optimization and the diversification of chemical libraries for high-throughput screening. researchgate.net In materials science, furan-based polymers and small molecules are explored for applications in organic electronics and sustainable materials. marketresearchintellect.com The use of this boronic acid facilitates the synthesis of novel conjugated systems where the electronic properties of the furan ring can be harnessed. The continued development of synthetic methods utilizing this and similar reagents will undoubtedly contribute to advancements across these diverse scientific disciplines.
Q & A
Basic: What are the recommended synthetic routes for (4-Methylfuran-2-yl)boronic acid, and what challenges are associated with its purification?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated furan precursors and boronic acid derivatives. Aromatic boronic acids are often synthesized via Miyaura borylation, where palladium catalysts mediate the reaction between aryl halides and bis(pinacolato)diboron. However, purification is challenging due to boronic acids' sensitivity to moisture and propensity for protodeboronation. To mitigate this, intermediates like boronic esters (e.g., pinacol esters) are synthesized first, as they are more stable and easier to purify via column chromatography. Post-synthesis, careful hydrolysis under controlled pH (avoiding strong acids/bases) regenerates the free boronic acid .
Basic: How can researchers assess the stability of this compound under different storage conditions?
Methodological Answer:
Stability studies should monitor protodeboronation (PDeB) using techniques like LC-MS or NMR. Key factors include:
- Moisture and temperature : Store neat samples at 0–6°C in anhydrous solvents (e.g., THF) under inert gas .
- pH : Avoid aqueous solutions with pH < 7, as acidic conditions accelerate degradation.
Recent studies challenge the assumption that water alone drives PDeB; instead, trace protic impurities or thermal energy may dominate degradation kinetics. For furan-based boronic acids like this compound, microwave-assisted heating in water/THF mixtures showed minimal decomposition, suggesting storage stability under anhydrous conditions .
Advanced: How can stopped-flow kinetics elucidate the binding mechanisms between this compound and diol-containing biomolecules?
Methodological Answer:
Stopped-flow spectrophotometry rapidly mixes boronic acid and diol solutions (e.g., sugars) while monitoring fluorescence or absorbance changes. This technique resolves binding kinetics (e.g., kon and koff) on millisecond timescales. For example, studies on arylboronic acids revealed kon values follow the order: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic binding affinities. For this compound, similar experiments could quantify its binding to glycoproteins or cellular glycans, informing applications in real-time biosensing .
Advanced: What computational strategies optimize substrate selection for this compound in chemosensor development?
Methodological Answer:
Principal Component Analysis (PCA) and k-means clustering can map chemical diversity within boronic acid libraries. Steps include:
Compile a virtual library of ~5,000 boronic acids using databases like Reaxys.
Extract QSAR descriptors (e.g., electronic, steric parameters) using RDKit and Mordred.
Apply PCA to reduce dimensionality and cluster compounds via k-means.
Select representative boronic acids from each cluster for experimental validation.
This workflow maximizes diversity while prioritizing in-house compounds, streamlining the identification of optimal substrates for specific diol targets (e.g., glucose vs. fructose) .
Advanced: How do non-specific interactions impact the selectivity of this compound-based glycoprotein capture systems?
Methodological Answer:
While boronic acids bind cis-diols selectively, secondary interactions (e.g., hydrophobic or electrostatic) can reduce specificity. For example, RNAse B (glycosylated) and RNAse A (non-glycosylated) both bind to 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces due to non-specific adsorption. Mitigation strategies include:
- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interactions.
- Surface blocking : Use bovine serum albumin (BSA) to block hydrophobic sites.
- Competitive elution : Displace bound glycoproteins with sorbitol or high-pH borate buffers .
Advanced: What advanced mass spectrometry techniques address the analytical challenges posed by boronic acid trimerization in peptide boronic acids?
Methodological Answer:
Boronic acids form boroxine trimers via dehydration, complicating MS analysis. Solutions include:
- Derivatization : Convert boronic acids to esters (e.g., pinacol boronate) using 2,5-dihydroxybenzoic acid (DHB) in an on-plate reaction during MALDI-MS. This suppresses trimerization and enhances ionization.
- MS/MS sequencing : Collision-induced dissociation (CID) of DHB-modified peptides enables sequencing of linear and branched boronic acid peptides. This approach is critical for characterizing libraries used in proteasome inhibition or glycoprotein targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
